n-(4-Chloro-2-nitrophenyl)-n-nitrosoacetamide
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Overview
Description
N-(4-Chloro-2-nitrophenyl)-N-nitrosoacetamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, a nitro group, and a nitroso group attached to a phenyl ring, along with an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-nitrophenyl)-N-nitrosoacetamide typically involves the nitration of 4-chloroaniline to form 4-chloro-2-nitroaniline, followed by the nitrosation of the resulting compound. The reaction conditions often include the use of nitric acid and sulfuric acid for nitration, and sodium nitrite in acidic medium for nitrosation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and nitrosation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-nitrophenyl)-N-nitrosoacetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 4-Chloro-2-aminophenyl-N-nitrosoacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Chloro-2-nitrophenyl-N-nitrosoacetamide.
Scientific Research Applications
N-(4-Chloro-2-nitrophenyl)-N-nitrosoacetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-nitrophenyl)-N-nitrosoacetamide involves its interaction with specific molecular targets, leading to various biological effects. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The nitro group may also contribute to the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-2-nitrophenyl)-4-methoxybenzamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-(4-Chloro-2-nitrophenyl)-N-nitrosoacetamide is unique due to its combination of chloro, nitro, and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for specific research applications .
Properties
CAS No. |
65078-78-6 |
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Molecular Formula |
C8H6ClN3O4 |
Molecular Weight |
243.60 g/mol |
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-N-nitrosoacetamide |
InChI |
InChI=1S/C8H6ClN3O4/c1-5(13)11(10-14)7-3-2-6(9)4-8(7)12(15)16/h2-4H,1H3 |
InChI Key |
CHDHTJFOQWABRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])N=O |
Origin of Product |
United States |
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